molecular formula C7H6IN3 B1308346 4-iodo-1H-indazol-3-amine CAS No. 599191-73-8

4-iodo-1H-indazol-3-amine

Cat. No. B1308346
Key on ui cas rn: 599191-73-8
M. Wt: 259.05 g/mol
InChI Key: OEQIVIYSUJXCFG-UHFFFAOYSA-N
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Patent
US06949579B2

Procedure details

1.2 cm3 of hydrazine monohydrate are added to 2 g of 2-fluoro-6-iodobenzonitrile in 25 cm3 of ethanol. The reaction medium is then refluxed at about 78° C. for 12 hours. The medium is allowed to return to about 20° C. and 20 cm 3 of distilled water are then added in order to precipitate the product. The insoluble material is filtered on a sinter funnel, rinsed with 20 cm3 of distilled water and then taken up in 20 cm3 of dichloromethane. The organic phase is then dried over magnesium sulphate and evaporated under reduced pressure (2 kPa; 45° C.). After drying (90 Pa; 50° C.), 1.65 g of 4-iodo-1H-indazole-3-amine are obtained in the form of a yellow solid melting at 157° C.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].F[C:5]1[CH:12]=[CH:11][CH:10]=[C:9]([I:13])[C:6]=1[C:7]#[N:8].O>C(O)C>[I:13][C:9]1[CH:10]=[CH:11][CH:12]=[C:5]2[C:6]=1[C:7]([NH2:8])=[N:2][NH:3]2 |f:0.1|

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
O.NN
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1)I
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to return to about 20° C.
CUSTOM
Type
CUSTOM
Details
to precipitate the product
FILTRATION
Type
FILTRATION
Details
The insoluble material is filtered on a sinter funnel
WASH
Type
WASH
Details
rinsed with 20 cm3 of distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is then dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure (2 kPa; 45° C.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (90 Pa; 50° C.), 1.65 g of 4-iodo-1H-indazole-3-amine

Outcomes

Product
Name
Type
product
Smiles
IC1=C2C(=NNC2=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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